molecular formula C15H18N2O4 B2693546 Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate CAS No. 1197943-49-9

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate

Cat. No.: B2693546
CAS No.: 1197943-49-9
M. Wt: 290.319
InChI Key: VORDQTLCWUKJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate is a chemical compound with the molecular formula C15H18N2O4 . It is produced by PharmaBlock Sciences, Inc .


Synthesis Analysis

There are several methods to synthesize this compound. One method involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . Another method uses potassium carbonate in acetone under an inert atmosphere and reflux . A third method involves the use of ethanol and potassium carbonate for 6 hours under reflux .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 290.32 . The compound includes a tetrahydropyran ring attached to an indazole ring, which is further connected to a carboxylate group .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate underwent hydrolysis and cyclization, leading to compounds with significant biocidal properties against both Gram-positive and Gram-negative bacteria as well as fungi, showcasing its potential in the development of new antimicrobial agents (Youssef et al., 2011).

Development of Novel Dyes

The synthesis of 1H-pyrazolo[3,2-c]-s-triazoles from ethyl 5-hydrazino-3-methylpyrazole-4-carboxylate and their subsequent transformation into azamethine dyes, highlights its role in producing novel materials with potential applications in dye-sensitized solar cells and organic light-emitting diodes (Bailey, 1977).

Facilitating Isoxazole-Oxazole Conversion

A base-catalyzed isoxazole-oxazole ring transformation process involving ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl)isoxazole-4-carboxylate was utilized in the preparation of a precursor for thienamycin synthesis, demonstrating its utility in complex organic syntheses (Doleschall & Seres, 1988).

Antagonistic Properties

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate derivatives have been developed as CCR5 antagonists, showcasing their potential in the treatment of diseases such as HIV, where the CCR5 receptor plays a significant role (Ikemoto et al., 2005).

Properties

IUPAC Name

ethyl 7-hydroxy-1-(oxan-2-yl)indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-2-20-15(19)10-7-11-9-16-17(14(11)12(18)8-10)13-5-3-4-6-21-13/h7-9,13,18H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORDQTLCWUKJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)O)N(N=C2)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 7-(acetyloxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate (6 g, 0.018 mol) was dissolved in EtOH (100 mL) and K2CO3 (7 g, 0.05 mol) was added. The reaction mixture was heated at reflux over a period of 6 hours and evaporated. The residue was treated with water (150 mL), and the product was extracted with EtOAc (3×50 mL). The combined extracts were evaporated and the residue was purified by chromatography (EtOAc/hexane, 1:4) to afford ethyl 7-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate (4 g, 85%).
Name
Ethyl 7-(acetyloxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.